![molecular formula C18H24N6O2 B2595989 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 359697-82-8](/img/structure/B2595989.png)
7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explores a series of 8-aminoalkyl derivatives of purine-2,6-dione, including structures similar to 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activity. Selected derivatives exhibited antidepressant-like effects in in vivo models, suggesting their application in designing new ligands for serotonin receptors with potential therapeutic uses in mood disorders (Chłoń-Rzepa et al., 2013).
Central Nervous System Delivery
Ford et al. (1995) investigated a series of 6-substituted amino analogs of purines for their potential as anti-HIV prodrugs aimed at enhancing central nervous system delivery. These analogs, designed for better blood-brain barrier penetration, undergo adenosine deaminase-catalyzed hydrolysis in the brain to produce active anti-HIV agents. This research highlights the application of purine derivatives in developing more effective treatments for HIV, particularly in the central nervous system (Ford et al., 1995).
Synthesis and Molecular Structure
Karczmarzyk et al. (1995) focused on the molecular structure of a compound with a similar structure, emphasizing the typical geometry of the purine system and its implications for chemical behavior and interaction. Understanding the molecular structure of such compounds is crucial for their application in drug design and development (Karczmarzyk et al., 1995).
Photophysical Characteristics and Sensor Ability
Staneva et al. (2020) synthesized and characterized a novel 1,8-naphthalimide derivative, examining its photophysical characteristics in various solvents and its interaction with different metal ions. This study demonstrates the potential of purine derivatives in sensor technology, particularly in detecting changes in environmental conditions (Staneva et al., 2020).
Mechanism of Action
The compound is related to the inhibition of KRas G12C . KRas serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream effectors to regulate a wide variety of processes, including cellular proliferation .
properties
IUPAC Name |
7-benzyl-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-21(2)11-10-19-17-20-15-14(16(25)23(4)18(26)22(15)3)24(17)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLMGAEQIFKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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